molecular formula C7H13N3O B163768 1-Acetylpyrrolidine-2-carboximidamide CAS No. 139584-79-5

1-Acetylpyrrolidine-2-carboximidamide

Cat. No. B163768
M. Wt: 155.2 g/mol
InChI Key: FEEIWCHOOWCBGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetylpyrrolidine-2-carboximidamide, also known as APICA, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It is commonly used in scientific research for its unique properties and potential applications. In

Mechanism Of Action

The mechanism of action of 1-Acetylpyrrolidine-2-carboximidamide is not fully understood. However, studies suggest that it may act as a GABA receptor agonist, which could explain its potential use as a chiral auxiliary in asymmetric synthesis.

Biochemical And Physiological Effects

1-Acetylpyrrolidine-2-carboximidamide has been shown to have a variety of biochemical and physiological effects. It has been studied for its potential use as an anti-inflammatory agent, as well as for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-Acetylpyrrolidine-2-carboximidamide is its versatility in scientific research. It can be used as a precursor for the synthesis of other compounds, as well as a chiral auxiliary in asymmetric synthesis. However, one of the limitations of 1-Acetylpyrrolidine-2-carboximidamide is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of 1-Acetylpyrrolidine-2-carboximidamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use in the development of new drugs and therapies. Additionally, further research is needed to fully understand the mechanism of action of 1-Acetylpyrrolidine-2-carboximidamide and its potential applications in scientific research.
Conclusion:
In conclusion, 1-Acetylpyrrolidine-2-carboximidamide is a synthetic compound that has many potential applications in scientific research. It is commonly used as a precursor for the synthesis of other compounds, as well as a chiral auxiliary in asymmetric synthesis. 1-Acetylpyrrolidine-2-carboximidamide has been studied for its potential use in the treatment of neurodegenerative diseases and as an anti-inflammatory agent. While there are limitations to its use, 1-Acetylpyrrolidine-2-carboximidamide has many potential future directions for study and development.

Synthesis Methods

1-Acetylpyrrolidine-2-carboximidamide can be synthesized through a multi-step process involving the reaction of various reagents. The most common method involves the reaction of acetylacetone with ethyl cyanoacetate to form 2-ethyl-2-(1-cyano-2-oxopropylidene)malononitrile. This intermediate is then reacted with ammonia to form 1-acetylpyrrolidine-2-carboximidamide.

Scientific Research Applications

1-Acetylpyrrolidine-2-carboximidamide has been extensively studied for its potential applications in scientific research. It is commonly used as a precursor for the synthesis of other compounds, such as pyrrolidine derivatives and heterocyclic compounds. 1-Acetylpyrrolidine-2-carboximidamide has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

139584-79-5

Product Name

1-Acetylpyrrolidine-2-carboximidamide

Molecular Formula

C7H13N3O

Molecular Weight

155.2 g/mol

IUPAC Name

1-acetylpyrrolidine-2-carboximidamide

InChI

InChI=1S/C7H13N3O/c1-5(11)10-4-2-3-6(10)7(8)9/h6H,2-4H2,1H3,(H3,8,9)

InChI Key

FEEIWCHOOWCBGY-UHFFFAOYSA-N

SMILES

CC(=O)N1CCCC1C(=N)N

Canonical SMILES

CC(=O)N1CCCC1C(=N)N

synonyms

2-Pyrrolidinecarboximidamide, 1-acetyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.